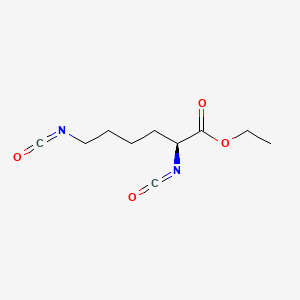

(S)-Ethyl 2,6-diisocyanatohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWTZHMYJZZIGC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849660 | |

| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45172-15-4 | |

| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate

(S)-Ethyl 2,6-diisocyanatohexanoate , more commonly known as L-lysine ethyl ester diisocyanate (LDI) , is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. Its biocompatible and biodegradable nature makes it a crucial monomer in the synthesis of advanced polymers for the biomedical field.[][2] Unlike aromatic isocyanates, which can release toxic aromatic diamines upon degradation, LDI breaks down into non-toxic, endogenous compounds, making it highly suitable for applications such as tissue engineering, drug delivery systems, and medical implants.[2][3][4]

This guide provides a comprehensive overview of the core chemical properties, experimental protocols, reactivity, and safety information for LDI, tailored for researchers and professionals in drug development and materials science.

Core Chemical Properties and Identifiers

LDI is a viscous, light-yellow to brown liquid at room temperature.[][5][6] It is characterized by the presence of two highly reactive isocyanate (-NCO) groups, which are central to its function in polymerization.

Physicochemical Data

The fundamental physical and chemical properties of LDI are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 45172-15-4 | [][5][7][8] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [][5][8][9] |

| Molecular Weight | 226.23 g/mol | [][5][8][10] |

| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate | [][7][11] |

| Appearance | Light yellow to brown viscous liquid | [][5][6] |

| Density | 1.12 g/cm³ | [][8][12] |

| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [][6] |

| Refractive Index | ~1.4572 | [5][6] |

| Optical Rotation | -35° (c=1 in dioxane) | [5] |

| Solubility | Sparingly soluble in water (0.19 g/L); Sparingly soluble in Chloroform, slightly in Ethyl Acetate. | [][6][13] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of LDI after synthesis. The key spectral features are detailed below.

| Spectrum | Characteristic Peaks / Shifts | Citations |

| FTIR | Strong absorbance peak at 2260-2270 cm⁻¹ (asymmetric C=N=O stretch), characteristic of the isocyanate group. Disappearance of N-H peaks from the precursor amine. | [3][9] |

| ¹H NMR | δ = 4.28 (q, 2H, C(O)-O-CH₂ -), 4.04 (t, 1H, OCN-CH -C(O)), 3.34 (t, 2H, OCN-CH₂ -), 1.49-1.88 (m, 6H, internal -CH₂ - groups), 1.32 (t, 3H, -CH₃ ) | [3] |

Experimental Protocols

Synthesis of L-lysine Ethyl Ester Diisocyanate (LDI)

LDI is typically synthesized from L-lysine ethyl ester dihydrochloride via phosgenation. Modern protocols often utilize triphosgene as a safer alternative to phosgene gas.[9]

Materials:

-

L-lysine ethyl ester dihydrochloride (LEED)

-

Triphosgene or Phosgene (20% in toluene)

-

Pyridine (dried)

-

Anhydrous Chloroform (CHCl₃) or Methylene Chloride (CH₂Cl₂)

-

0.1 M Hydrochloric Acid (HCl), cold

-

Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

-

A dry, three-necked round-bottom flask equipped with a nitrogen inlet and dropping funnel is charged with L-lysine ethyl ester dihydrochloride, anhydrous chloroform, and pyridine.[3][9]

-

The mixture is stirred and cooled to between -15°C and 0°C using a dry ice or ice-salt bath.[3][9]

-

A solution of triphosgene in anhydrous chloroform is added dropwise to the cooled mixture over a period of 10-15 minutes, maintaining the low temperature.[9]

-

The reaction is stirred for several hours (e.g., 5 hours) at 0°C after the addition is complete.[9]

-

The reaction mixture is then washed with cold 0.1 M HCl to remove excess pyridine and its salts. The aqueous layer is back-extracted with chloroform.[9]

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation.[9]

-

The crude product is purified by distillation under reduced pressure to yield pure LDI as a light-colored oil.[9]

The reported yield for this process can range from approximately 50% to over 90%, depending on the specific conditions and reagents used.[3][9]

Reactivity and Applications in Drug Development

The core utility of LDI stems from the high reactivity of its two isocyanate groups toward nucleophiles such as alcohols and amines. This reactivity is harnessed to create polyurethanes.

Polyurethane Formation

LDI serves as a "hard segment" monomer that reacts with a polyol (a molecule with two or more hydroxyl groups), which acts as the "soft segment," in a step-growth polymerization. This reaction forms the characteristic urethane linkage (-NH-COO-).

The resulting polyurethanes are of significant interest in the medical field.[14] By selecting different polyols (e.g., poly(ε-caprolactone), glycerol, glucose), researchers can precisely tune the polymer's properties, such as its degradation rate, mechanical strength, and hydrophilicity.[3][4][9]

These materials are used to create:

-

Biodegradable Scaffolds: For tissue engineering, providing a temporary structure for cells to grow on before degrading into non-toxic byproducts.[2][4]

-

Drug Delivery Vehicles: Encapsulating therapeutic agents for controlled release as the polymer matrix degrades.[]

-

Biocompatible Coatings: For medical devices and implants to improve their integration with the body.

Safety and Handling

LDI is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as toxic if inhaled and can cause significant irritation and sensitization.[15][16]

| Hazard Type | GHS Hazard Statement(s) | Citations |

| Acute Toxicity | H331: Toxic if inhaled. | [7][15] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][15] |

| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][15] |

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is required.[15]

-

Storage: LDI is moisture-sensitive.[17][18] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place (2-8°C).[][7][8]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[17]

References

- 2. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]

- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thomassci.com [thomassci.com]

- 6. L-Lysine Diisocyanate | 45172-15-4 [chemicalbook.com]

- 7. This compound | 45172-15-4 [sigmaaldrich.com]

- 8. L-Lysine diisocyanate ethyl ester | 45172-15-4 | FL29270 [biosynth.com]

- 9. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]

- 10. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Lysine ethyl ester diisocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. chemos.de [chemos.de]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. L-Lysine ethyl ester diisocyanate, LDI (SKU: LDI-25G) - Biomaterials USA [biomaterialsusa.com]

An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 2,6-diisocyanatohexanoate, commonly known as L-lysine diisocyanate ethyl ester (LDI), is a chiral and biocompatible diisocyanate derived from the naturally occurring amino acid L-lysine. Its unique properties, including biodegradability into non-toxic byproducts, make it a valuable building block in the synthesis of advanced biomaterials. This technical guide provides a comprehensive overview of LDI, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of polyurethanes for tissue engineering and drug delivery systems.

Chemical and Physical Properties

This compound is a light yellow to yellow oily liquid.[1] It is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1] Due to its reactive isocyanate groups, it should be stored at 2-8°C under an inert atmosphere to prevent degradation from moisture.[1]

| Property | Value | Reference(s) |

| CAS Number | 45172-15-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Appearance | Light yellow to yellow oily liquid | [1] |

| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.12 ± 0.1 g/cm³ | [1] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate | [1] |

| Storage | 2-8°C under inert atmosphere | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of LDI provides characteristic signals corresponding to the different protons in its structure. The spectrum is consistent with the ethyl ester and hexanoate backbone.[2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference(s) |

| 4.28 | Quartet | 2H | C(O)O-CH₂ -CH₃ | [2] |

| 4.04 | Triplet | 1H | OCN-CH -C(O) | [2] |

| 3.34 | Triplet | 2H | OCN-CH₂ - | [2] |

| 1.49-1.88 | Multiplet | 6H | -CH₂ -CH₂ -CH₂ - | [2] |

| 1.32 | Triplet | 3H | C(O)O-CH₂-CH₃ | [2] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C =O (Ester) |

| ~128 | C =N (Isocyanate) |

| ~61 | O-C H₂-CH₃ |

| ~58 | N=C=O attached C H |

| ~43 | N=C=O attached C H₂ |

| ~30, ~28, ~23 | -C H₂-C H₂-C H₂- |

| ~14 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of LDI shows a characteristic strong absorption band for the isocyanate group (-N=C=O).[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 2260-2270 | Strong | -N=C=O stretching | [2] |

| ~1740 | Strong | C=O stretching (Ester) | [2] |

| ~2940, ~2860 | Medium | C-H stretching (Aliphatic) | [3] |

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound (LDI)

LDI is synthesized from L-lysine ethyl ester dihydrochloride. The following protocol is adapted from published literature.[2][4]

Materials:

-

L-lysine ethyl ester dihydrochloride

-

Triphosgene or Phosgene (20% in toluene)

-

Pyridine (dried)

-

Chloroform (CHCl₃, dried) or Dichloromethane (CH₂Cl₂, dried)

-

0.1 M Hydrochloric acid (HCl), cold

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add L-lysine ethyl ester dihydrochloride (e.g., 80 mmol) and dry chloroform (e.g., 100 mL).

-

Add dry pyridine (e.g., 480 mmol) to the suspension.

-

Cool the mixture to -10 to -15 °C in an ice-salt bath.

-

Slowly add a solution of triphosgene in chloroform or a 20% solution of phosgene in toluene to the stirred suspension over a period of 10-20 minutes.

-

After the addition is complete, continue stirring at 0 °C for approximately 3 hours.

-

Quench the reaction by adding cold 0.1 M HCl.

-

Separate the organic layer and extract the aqueous layer twice with chloroform.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude LDI by vacuum distillation to yield a light brown, oily liquid.

Yield: Approximately 93%.[2]

Synthesis of Biodegradable Polyurethane for Tissue Engineering

LDI is a key component in the synthesis of biodegradable polyurethanes. The following is a two-step prepolymer method.[4]

Materials:

-

This compound (LDI)

-

Poly(ε-caprolactone) diol (PCL)

-

1,4-butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

Chloroform (CHCl₃)

Procedure:

-

Prepolymer Synthesis: In a reaction vessel, react an excess of LDI with PCL diol at 80°C for 150 minutes in the presence of a catalytic amount of DBTDL (e.g., 0.1%).

-

Chain Extension: Add the chain extender, 1,4-butanediol, to the prepolymer and continue the reaction for another 120 minutes at 80°C.

-

Curing: Lower the temperature to 60°C and allow the reaction to proceed for approximately 68 hours to complete the polymerization.

-

Film Casting: Dissolve the resulting polyurethane in chloroform (e.g., 5% w/v) and cast it into a leveled PTFE dish at room temperature to form a solid film.

Applications in Drug Development and Tissue Engineering

The biocompatibility and biodegradability of LDI-based polyurethanes make them highly attractive for biomedical applications.

Tissue Engineering Scaffolds

Polyurethanes synthesized from LDI can be fabricated into porous scaffolds that support cell adhesion, proliferation, and tissue regeneration.[5] The degradation products, primarily L-lysine and the corresponding diol, are non-toxic and can be safely metabolized by the body.[6] The mechanical properties of these scaffolds can be tailored by adjusting the ratio of soft and hard segments in the polymer chain.[3]

Drug Delivery Systems

LDI-based polyurethanes can be formulated into nanoparticles, microparticles, or films for the controlled release of therapeutic agents.[7] The drug can be encapsulated within the polymer matrix and released as the polymer degrades. The release kinetics can be controlled by altering the polymer composition and degradation rate. This makes them suitable for delivering a wide range of drugs, from small molecules to larger biologics.

References

- 1. mdpi.com [mdpi.com]

- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Ethyl 2,6-diisocyanatohexanoate, a key building block in the synthesis of polyurethanes for biomedical applications. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical and Physical Properties

This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral compound widely utilized in the production of biodegradable and biocompatible polyurethanes. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and medical implants.[] The presence of the isocyanate groups allows for versatile polymerization reactions, while its origin from the amino acid L-lysine imparts biodegradability to the resulting polymers.

Data Presentation: Key Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2O4[2][3][4] |

| Molecular Weight | 226.23 g/mol [3][5] |

| CAS Number | 45172-15-4[2] |

| Appearance | Light Yellow to Yellow Oily Matter[3] |

| Density | 1.12 ± 0.1 g/cm³[3] |

| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg[3] |

| Storage | Store at 2-8°C under an inert atmosphere[3] |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)[3] |

| Synonyms | L-Lysine diisocyanate ethyl ester, LDI, Ethyl (S)-2,6-diisocyanatohexanoate[3] |

Experimental Protocols: Synthesis of this compound

The following protocol details the synthesis of this compound from L-lysine ethyl ester dihydrochloride. This method is adapted from established procedures in the scientific literature.[6]

Materials:

-

L-lysine ethyl ester dihydrochloride

-

Dichloromethane (CH2Cl2), freshly distilled

-

Pyridine

-

Phosgene (1.93 M solution in toluene)

-

0.5 M Hydrochloric acid (HCl), cold

-

Dry ice

-

Nitrogen gas

Equipment:

-

250 ml, three-necked round-bottom flask

-

Rubber septa

-

Nitrogen inlet adapter

-

Magnetic stirrer

-

Dry ice bath

-

Syringes

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry 250 ml, three-necked round-bottom flask fitted with two rubber septa and a nitrogen inlet adapter, add 5.01 g of L-lysine ethyl ester dihydrochloride (20 mmol), 100 ml of freshly distilled dichloromethane, and 20 ml of pyridine (240 mmol).[6]

-

Cooling: The mixture is stirred in a dry ice bath for 15 minutes to cool the contents.[6]

-

Addition of Phosgene: Subsequently, 60 ml of a 1.93 M phosgene solution in toluene (116 mmol) is added via syringe over a period of 20–30 seconds.[6]

-

Reaction: The resulting light yellow solution is stirred in the dry ice bath for 2 hours.[6]

-

Extraction: The reaction mixture is then extracted twice with 300 ml of cold 0.5 M aqueous HCl in a separatory funnel over ice water.[6]

-

Product Isolation: The organic layer, containing the this compound, is collected. The solvent can be removed under reduced pressure to yield the final product.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Ethyl 2,6-diisocyanatohexanoate IUPAC name and structure

An In-Depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the biomedical and polymer science fields. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Structure

This compound, commonly known as L-Lysine diisocyanate ethyl ester (LDI), is a chiral compound derived from the amino acid L-lysine.[] Its stereospecific nature makes it a valuable building block for creating polymers with specific properties.[2]

IUPAC Name: ethyl (2S)-2,6-diisocyanatohexanoate[][3][4]

Synonyms:

-

L-2,6-Diisocyanatohexanoic acid ethyl ester[]

-

L-Lysine diisocyanate ethyl ester[]

-

L-Lysine ethyl ester diisocyanate[]

-

Ethyl (S)-2,6-diisocyanatohexanoate[]

-

LDI[]

Chemical Structure:

The structure of this compound is characterized by a hexanoate backbone with isocyanate groups at the 2 and 6 positions and an ethyl ester at the 1 position. The stereochemistry at the second carbon is (S).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 45172-15-4 | [3] |

| Molecular Formula | C10H14N2O4 | [][3] |

| Molecular Weight | 226.23 g/mol | [][3] |

| Appearance | Light yellow to yellow oily matter | [] |

| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [] |

| Density | 1.12 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform (sparingly), Ethyl Acetate (slightly) | [] |

| Storage | Store at 2-8°C under an inert atmosphere | [][3] |

Synthesis of this compound (LDI)

LDI is typically synthesized from L-lysine ethyl ester dihydrochloride. The following is a detailed experimental protocol for its preparation using triphosgene.

Experimental Protocol: Synthesis of LDI[5]

Materials:

-

L-lysine ethyl ester dihydrochloride (LEED)

-

Pyridine

-

Chloroform (CHCl3)

-

Triphosgene

-

0.1 mol/L aqueous Hydrochloric acid (HCl)

Procedure:

-

To a dry 250 mL round-bottom flask, add 19.76 g (80 mmol) of LEED, 37.92 g (480 mmol) of pyridine, and 100 mL of CHCl3.

-

Stir the mixture in an ice-salt bath for 10 minutes.

-

Separately, prepare a solution of 15.84 g of triphosgene in 80 mL of CHCl3.

-

Add the triphosgene solution to the LEED mixture using a pressure-equalizing funnel over a period of 10 minutes, maintaining the temperature between -10°C and -15°C.

-

Stir the resulting light yellow solution for 5 hours at 0°C.

-

Extract the reaction mixture with 100 mL of cold 0.1 mol/L aqueous HCl.

-

Re-extract the aqueous layer twice with 200 mL of CHCl3.

-

Combine the organic layers and process for purification.

The use of triphosgene, a solid, is a safer alternative to gaseous phosgene.[5] Pyridine acts as a base to neutralize the hydrochloride in the starting material and the HCl generated during the reaction.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound (LDI).

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in the biomedical and materials science sectors.[][2]

Biomedical Applications:

-

Polyurethane Production: LDI is a crucial monomer for the synthesis of biodegradable polyurethanes. These polymers are employed in drug release systems and for tissue regeneration purposes.[][5]

-

Medical Devices and Implants: The biocompatibility of LDI-based polyurethanes makes them suitable for the creation of advanced medical instruments and implants.[]

-

Tissue Engineering: LDI can be polymerized with molecules like glucose or glycerol to form biodegradable foam-like scaffolds that can support cell growth for tissue engineering applications.[6][7] The degradation products, such as lysine and glucose, are non-toxic.[6]

Chemical Synthesis Applications:

-

Crosslinking Agent: The two isocyanate groups in LDI allow it to act as a crosslinking agent, enhancing the durability and strength of materials.[2] This property is utilized in the production of specialty coatings and adhesives.[2]

Polymerization Workflow Diagram

Caption: General workflow for polyurethane synthesis using LDI.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Signal Word: Danger[3]

-

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P264, P271, P272, P280, P285, P302+P352, P304+P340, P305+P351+P338, P311, P333+P313, P362, P501.[3]

It is imperative to consult the material safety data sheet (MSDS) for detailed safety and handling information before working with this compound.

References

- 2. 45172-15-4 | MFCD08276480 | this compound [aaronchem.com]

- 3. This compound | 45172-15-4 [sigmaaldrich.com]

- 4. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]

- 6. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of L-lysine Diisocyanate Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of L-lysine diisocyanate ethyl ester (LDI), a key biocompatible monomer in the development of biodegradable polyurethanes for biomedical applications. This document outlines the primary synthesis methodologies, presents key quantitative data, details experimental protocols, and illustrates the synthesis pathway.

Introduction

L-lysine diisocyanate ethyl ester is an aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine. Its biocompatibility and the non-toxic nature of its degradation products make it a highly attractive building block for creating polymers used in tissue engineering, drug delivery systems, and medical implants.[1][2] This guide focuses on the chemical synthesis of LDI, providing researchers with the necessary information to produce this versatile compound in a laboratory setting.

Synthesis Methodologies

The synthesis of L-lysine diisocyanate ethyl ester typically starts from L-lysine ethyl ester dihydrochloride. Two primary methods have been reported for the conversion of the amino groups to isocyanate groups: phosgenation using phosgene gas and a safer alternative using triphosgene.

Phosgenation using Phosgene

This method involves the direct reaction of L-lysine ethyl ester dihydrochloride with a solution of phosgene in a suitable solvent. While effective, this method requires specialized equipment and stringent safety precautions due to the high toxicity of phosgene gas.

Phosgenation using Triphosgene

A more common and safer laboratory-scale method utilizes triphosgene (bis(trichloromethyl) carbonate) as a phosgene source.[3] Triphosgene is a stable solid that decomposes in the presence of a base to generate phosgene in situ, thereby avoiding the handling of the hazardous gas directly. This method is generally preferred for its improved safety profile.

Quantitative Data Summary

The following table summarizes the key quantitative data from reported synthesis protocols for L-lysine diisocyanate ethyl ester.

| Parameter | Phosgene Method | Triphosgene Method | Reference |

| Starting Material | L-lysine ethyl ester dihydrochloride | L-lysine ethyl ester dihydrochloride | [1][3] |

| Phosgenating Agent | Phosgene (1.93 M in toluene) | Triphosgene | [1][3] |

| Base | Pyridine | Pyridine | [1][3] |

| Solvent | Methylene chloride (CH2Cl2) | Chloroform (CHCl3) | [1][3] |

| Reaction Temperature | Dry ice bath (-78°C) then 0°C | -15°C to -10°C then 0°C | [1][3] |

| Reaction Time | 2 hours | 5 hours | [1][3] |

| Product Yield | 93% | ~50% | [1][3][4] |

Experimental Protocols

Synthesis using Phosgene

This protocol is adapted from the method described by Nowick et al.[1]

Materials:

-

L-lysine ethyl ester dihydrochloride (5.01 g, 20 mmol)

-

Methylene chloride (CH2Cl2), freshly distilled (100 ml)

-

Pyridine (20 ml, 240 mmol)

-

Phosgene solution (1.93 M in toluene, 60 ml, 116 mmol)

-

Dry ice/acetone bath

Procedure:

-

To a dry 250 ml three-necked round-bottom flask equipped with two rubber septa and a nitrogen inlet, add L-lysine ethyl ester dihydrochloride, distilled methylene chloride, and pyridine.

-

Cool the mixture in a dry ice bath for 15 minutes with stirring.

-

Slowly add the phosgene solution via syringe over a period of 20-30 seconds.

-

Stir the resulting light yellow solution in the dry ice bath for 2 hours.

-

The reaction mixture can then be worked up by extraction with cold 0.1 M aqueous HCl.[3]

Synthesis using Triphosgene

This protocol is adapted from the method described by Han et al.[3]

Materials:

-

L-lysine ethyl ester dihydrochloride (LEED) (19.76 g, 80 mmol)

-

Pyridine (37.92 g, 480 mmol)

-

Chloroform (CHCl3) (100 ml)

-

Triphosgene (15.84 g) dissolved in 80 ml CHCl3

-

Ice-salt bath

-

0.1 mol/L aqueous HCl

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a dry 250 ml round-bottom flask, combine L-lysine ethyl ester dihydrochloride, pyridine, and 100 ml of chloroform.

-

Stir the mixture in an ice-salt bath for 10 minutes.

-

Add the solution of triphosgene in chloroform dropwise using a pressure-equalizing funnel over 10 minutes, maintaining the temperature between -15°C and -10°C.

-

Stir the resulting light yellow solution for 5 hours at 0°C.

-

Extract the reaction mixture with 100 ml of cold 0.1 mol/L aqueous HCl.

-

Re-extract the aqueous layer twice with 200 ml of chloroform.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution by rotary evaporation to obtain the crude diisocyanate as a light brown oil.

-

Purify the product by distillation under reduced pressure.

Characterization

The successful synthesis of L-lysine diisocyanate ethyl ester can be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong characteristic peak for the isocyanate group (-NCO) should be observed between 2260 and 2270 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should be consistent with the structure of LDI, showing characteristic peaks for the different protons in the molecule.[1] For example, the protons of the -CH2- group adjacent to the ester are typically observed around δ = 4.28 ppm.[1]

Logical Workflow and Visualization

The synthesis of L-lysine diisocyanate ethyl ester is a critical first step in the development of lysine-based biodegradable polyurethanes for drug development and tissue engineering applications.

Caption: Workflow for the synthesis of LDI and its application in polyurethane synthesis.

The diagram above illustrates the logical flow from the starting material, L-lysine ethyl ester dihydrochloride, through the phosgenation step to yield L-lysine diisocyanate ethyl ester. This monomer is then used in a polymerization reaction with a suitable polyol to create biodegradable polyurethanes, which are subsequently utilized in various biomedical applications. This pathway highlights the central role of LDI synthesis in the development of advanced biomaterials.

References

- 1. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]

- 4. researchgate.net [researchgate.net]

Commercial suppliers of (S)-Ethyl 2,6-diisocyanatohexanoate

An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate for Researchers and Drug Development Professionals

Introduction

This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine. Its inherent biocompatibility and biodegradability make it a valuable building block for the synthesis of advanced polymers, particularly polyurethanes, for biomedical applications. This guide provides a comprehensive overview of its commercial availability, key technical data, and experimental applications, with a focus on its use in drug development and tissue engineering.

Commercial Suppliers and Technical Data

This compound is available from several commercial suppliers. The table below summarizes the key technical specifications and purchasing information from a selection of vendors. Researchers should note that purity and available quantities may vary.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Additional Information |

| Sigma-Aldrich | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | 97%[1] | Inert atmosphere, 2-8°C[1] | Available through Ambeed, Inc.[1] |

| BOC Sciences | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | 97% (typical) | Store at 2-8°C under inert atmosphere[] | Light yellow to yellow oily matter; Soluble in Chloroform (sparingly), Ethyl Acetate (slightly)[] |

| Aaron Chemicals | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.2292 | 95% | - | Pricing available for various quantities (e.g., 1g, 5g, 10g)[3] |

| LGC Standards | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.22 | - | - | Available in pack sizes of 50 mg, 100 mg, and 500 mg[4] |

| Parchem | 45172-15-4 | C₁₀H₁₄N₂O₄ | - | - | - | Specialty chemical supplier[5] |

| GlobalChemMall | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.22900 | 99% | - | Boiling Point: 304.989°C at 760 mmHg; Flash Point: 125.688°C[6] |

| BLD Pharm | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | - | Inert atmosphere, 2-8°C | Requires cold-chain transportation[7] |

Synthesis of Biodegradable Polyurethane using this compound

The primary application of this compound is in the synthesis of polyurethanes. Its biodegradability is attributed to the presence of ester and urethane linkages that can be hydrolyzed. The following is a detailed experimental protocol for the synthesis of a biodegradable polyurethane based on poly(ε-caprolactone) (PCL) and L-lysine ethyl ester diisocyanate (LDI), as described in the scientific literature.[8]

Experimental Protocol: Two-Step Solution Polymerization

Materials:

-

This compound (LDI)

-

Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000)

-

1,4-butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL)

-

N,N-dimethylformamide (DMF), anhydrous

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PCL-diol in anhydrous DMF.

-

Heat the solution to 80°C with stirring under a nitrogen atmosphere.

-

Add this compound (LDI) to the PCL-diol solution. The molar ratio of NCO/OH should be carefully controlled.

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt%).

-

Allow the reaction to proceed at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

-

-

Chain Extension:

-

Cool the prepolymer solution to 60°C.

-

Add 1,4-butanediol (BDO) as a chain extender to the prepolymer solution dropwise with vigorous stirring. The amount of BDO should be calculated to react with the remaining NCO groups.

-

Continue the reaction at 60°C for an additional 2-4 hours until the viscosity of the solution increases significantly, indicating polyurethane formation.

-

-

Polymer Precipitation and Purification:

-

Precipitate the resulting polyurethane by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or deionized water, with stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with the non-solvent to remove unreacted monomers and catalyst.

-

Dry the purified polyurethane under vacuum at 60°C until a constant weight is achieved.

-

Characterization:

-

The chemical structure of the synthesized polyurethane can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the NH-COO urethane peak (~1730 cm⁻¹ and ~3330 cm⁻¹).

-

The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).

-

Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), can be analyzed using differential scanning calorimetry (DSC).

Applications in Drug Development

Polyurethanes synthesized from this compound are promising materials for various drug delivery applications due to their biocompatibility, tunable mechanical properties, and biodegradability.[9][10] The degradation products, including L-lysine derivatives, are generally considered non-toxic.

Key Application Areas:

-

Controlled Drug Release: The polyurethane matrix can encapsulate therapeutic agents, and drug release can be controlled by the degradation rate of the polymer.[10] The ester and urethane bonds in the polymer backbone are susceptible to hydrolysis, leading to a sustained release of the entrapped drug over time. The release kinetics can be modulated by altering the ratio of hard and soft segments in the polyurethane.[9]

-

Tissue Engineering Scaffolds: Biodegradable polyurethanes can be fabricated into porous scaffolds that support cell attachment, proliferation, and tissue regeneration.[11] These scaffolds can be loaded with growth factors or other bioactive molecules to promote tissue healing.

-

Nanoparticles for Targeted Delivery: Amphiphilic block copolymers containing polyurethane segments can self-assemble into micelles or nanoparticles in aqueous solutions. These nanocarriers can be used to encapsulate hydrophobic drugs, improve their solubility, and facilitate targeted delivery to specific tissues or cells.

Conclusion

This compound is a key monomer for the development of biocompatible and biodegradable polyurethanes. Its availability from various commercial suppliers facilitates its use in research and development. The ability to synthesize polyurethanes with tailored properties opens up a wide range of applications in drug delivery, tissue engineering, and regenerative medicine. The experimental protocol provided in this guide serves as a starting point for researchers to explore the potential of this versatile building block in creating innovative biomedical solutions.

References

- 1. This compound | 45172-15-4 [sigmaaldrich.com]

- 3. 45172-15-4 | MFCD08276480 | this compound [aaronchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. parchem.com [parchem.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. 45172-15-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nmb-journal.com [nmb-journal.com]

An In-depth Technical Guide on the Safety and Handling of (S)-Ethyl 2,6-diisocyanatohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, handling, synthesis, purification, and analysis of (S)-Ethyl 2,6-diisocyanatohexanoate. The information is intended for use by qualified professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral diisocyanate derived from the amino acid L-lysine.[1][2] It serves as a valuable building block in the synthesis of polyurethanes and other polymers, particularly in the biomedical field for applications such as drug release mechanisms and tissue regeneration. The presence of two isocyanate groups allows for the formation of cross-linked polymer networks.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate | [3] |

| Synonyms | L-lysine diisocyanate ethyl ester, LDI, Ethyl (S)-2,6-diisocyanatohexanoate | [1] |

| CAS Number | 45172-15-4 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| Physical Form | Viscous Liquid | [2] |

| Color | Yellow to Brown | [2] |

| Solubility | Sparingly soluble in water (0.19 g/L) | [2] |

| Refractive Index | 1.4572 | [2] |

| Purity | 97% | [2] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H331: Toxic if inhaled.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P311: Call a POISON CENTER or doctor/physician. | |

| Storage | Store in a cool, dry, well-ventilated place at 2-8°C under an inert atmosphere. Keep container tightly closed. Moisture sensitive. | |

| Inpatibilities | Strong oxidizing agents, water, alcohols, amines, strong bases. | [2] |

Personal Protective Equipment (PPE) Workflow

Figure 1: Recommended Personal Protective Equipment (PPE) workflow before handling this compound.

Spill Cleanup Procedure

In the event of a spill, evacuate the area and ensure adequate ventilation. Only personnel equipped with the appropriate PPE should perform the cleanup.

Figure 2: Step-by-step workflow for the safe cleanup of a this compound spill.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from L-lysine ethyl ester dihydrochloride via phosgenation. This reaction should be performed by trained personnel in a well-ventilated fume hood due to the highly toxic nature of phosgene or its precursors like triphosgene.

Materials:

-

L-lysine ethyl ester dihydrochloride

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

Dry nitrogen or argon gas

-

Anhydrous base (e.g., pyridine)

-

Quenching agent (e.g., isopropanol)

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize excess phosgene), a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried before use.

-

Reagent Preparation: In the reaction flask, suspend L-lysine ethyl ester dihydrochloride in the anhydrous solvent under a positive pressure of inert gas.

-

Phosgenation: Cool the suspension in a dry ice/acetone bath. Slowly add a solution of triphosgene (or phosgene) in the same solvent via the dropping funnel. After the addition is complete, slowly add the anhydrous base (e.g., pyridine) to the reaction mixture.[4]

-

Reaction: After the addition of the base, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak around 2270 cm⁻¹).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted phosgene by carefully adding a small amount of a primary or secondary amine (e.g., aniline) or an alcohol (e.g., isopropanol) and stirring for an additional hour.

-

Isolation: Filter the reaction mixture to remove any precipitated salts. The filtrate contains the crude this compound.

Purification by Vacuum Distillation

The crude product is purified by vacuum distillation to remove the solvent and other impurities.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Cold trap

-

Pressure gauge

Procedure:

-

Setup: Assemble the short-path distillation apparatus. Place the crude product in the distillation flask.

-

Distillation: Gradually reduce the pressure using the vacuum pump. Once the desired pressure is reached, slowly heat the distillation flask while stirring. Collect the fractions that distill at the expected boiling point for this compound under the applied pressure. The use of reduced pressure is crucial to prevent thermal decomposition of the diisocyanate.[5]

-

Storage: Store the purified, colorless to pale yellow liquid product under an inert atmosphere at 2-8°C.

Synthesis and Purification Workflow

Figure 3: General workflow for the synthesis and purification of this compound.

Analytical Characterization

This method can be used for the determination of the purity of this compound. Isocyanates are highly reactive, so derivatization is often employed for stable analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP).

Materials:

-

This compound sample

-

1-(2-pyridyl)piperazine (1-2PP) solution

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Sample Preparation (Derivatization):

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve it in a known volume of dry acetonitrile.

-

Add an excess of the 1-2PP solution to the sample solution.

-

Allow the reaction to proceed to completion to form the stable urea derivative.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.2). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the derivatized product.[6]

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength where the derivative absorbs (e.g., 254 nm) or a mass spectrometer for more selective detection.[7]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Run a blank (derivatizing agent in solvent) and a standard of the derivatized diisocyanate to determine the retention time.

-

Inject the derivatized sample and integrate the peak area corresponding to the product.

-

Calculate the purity based on the peak area relative to the total area of all peaks (assuming equal response factors for impurities) or by using a calibration curve generated from standards of known concentration.

-

FTIR is a quick and effective method to confirm the presence of the isocyanate functional groups and to monitor the progress of the synthesis.

Procedure:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Analysis:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the spectrum of the sample.

-

The most characteristic absorption band for the isocyanate group (-N=C=O) is a strong, sharp peak in the region of 2250-2280 cm⁻¹. The presence of this peak is a strong indicator of the successful synthesis of the diisocyanate. The disappearance of the primary amine stretches (around 3300-3500 cm⁻¹) from the starting material also indicates the completion of the reaction.

-

Conclusion

This compound is a valuable but hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed experimental protocols for its synthesis, purification, and analysis. Researchers, scientists, and drug development professionals should use this information to ensure safe and effective use of this compound in their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. parchem.com [parchem.com]

- 2. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

(S)-Ethyl 2,6-diisocyanatohexanoate solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (S)-Ethyl 2,6-diisocyanatohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as L-Lysine diisocyanate ethyl ester (LDI), is an aliphatic diisocyanate derived from the amino acid L-lysine. Its chemical structure, featuring two highly reactive isocyanate (-NCO) groups and a chiral center, makes it a valuable building block in the synthesis of advanced polymers. It is particularly noted for its applications in the biomedical field for creating non-toxic, biodegradable polyurethanes used in drug delivery systems, tissue engineering scaffolds, and medical implants[][2][3]. The degradation products—lysine, ethanol, and glycerol (if used as a polyol)—are generally non-toxic, offering a significant advantage over aromatic diisocyanates[2][3].

Understanding the solubility and stability of this compound is paramount for its effective handling, storage, formulation, and application. This guide provides a comprehensive overview of its known solubility profile and stability characteristics, details experimental protocols for their determination, and illustrates key chemical pathways and workflows.

Physicochemical Properties

-

IUPAC Name: ethyl (2S)-2,6-diisocyanatohexanoate[]

-

Synonyms: L-Lysine diisocyanate ethyl ester, LDI[][4]

-

Molecular Formula: C₁₀H₁₄N₂O₄[][4]

-

Molecular Weight: 226.23 g/mol [][5]

-

Appearance: Light Yellow to Yellow Oily/Viscous Liquid[][4]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar ester group and two highly reactive isocyanate groups. Isocyanates are generally soluble in aprotic organic solvents and react with protic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available information. Due to the high reactivity of the isocyanate groups, "solubility" in protic solvents like water is often a measure of dispersibility before significant reaction (hydrolysis) occurs.

| Solvent | Temperature | Solubility / Miscibility | Reference |

| Water | Not Specified | Sparingly soluble (0.19 g/L) | [6] |

| Chloroform | Not Specified | Sparingly Soluble | [][6] |

| Ethyl Acetate | Not Specified | Slightly Soluble | [][6] |

| Dioxane | Not Specified | Soluble (used for optical rotation measurement) | [4] |

Note: Isocyanates react with water. The noted water solubility likely reflects the limit before rapid hydrolysis leads to the formation of insoluble polyureas.

Experimental Protocol: Determining Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a reactive compound like this compound in a non-reactive, aprotic solvent.

Objective: To determine the equilibrium solubility of the compound at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected anhydrous aprotic solvent (e.g., acetonitrile, dry ethyl acetate, THF)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a titrator for NCO content.

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid/liquid will remain undissolved at equilibrium.

-

Solvent Addition: Add a known volume of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Settling: After equilibration, allow the vial to stand at the same constant temperature for several hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.

-

Dilution & Derivatization: Promptly dilute a known volume of the filtrate with the solvent. Due to the reactivity of the isocyanate, it is highly recommended to derivatize the sample immediately to stabilize it for analysis. A common derivatizing agent is dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), which reacts with the -NCO groups to form stable urea derivatives[7].

-

Quantification: Analyze the derivatized sample using a pre-validated analytical method, such as HPLC-UV. Determine the concentration by comparing the result against a calibration curve prepared from derivatized standards of known concentration.

-

Calculation: The solubility is the concentration determined in the saturated filtrate, expressed in units such as g/L or mol/L.

Figure 1. Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is critically influenced by its environment. The two isocyanate groups are highly susceptible to reaction with nucleophiles, particularly water. Exposure to elevated temperatures can also promote degradation and unwanted side reactions like dimerization or trimerization.

Key Factors Influencing Stability

-

Moisture (Hydrolysis): This is the most significant factor. Isocyanates react readily with water. The initial reaction forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas[8]. The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, and often insoluble, urea linkage. This process can lead to the formation of polyurea precipitates and a loss of product potency.

-

Temperature: Elevated temperatures accelerate degradation reactions. Aliphatic isocyanates can undergo dimerization to form uretidiones or trimerization to form highly stable isocyanurate rings[9]. Thermal degradation at very high temperatures (e.g., >140°C) can produce hazardous byproducts[10]. For this reason, storage is recommended at refrigerated temperatures (2-8°C)[][5].

-

Nucleophiles: Contamination with other nucleophilic substances such as alcohols, amines, or acids will lead to rapid consumption of the isocyanate groups, forming urethanes, ureas, and other derivatives[11].

-

Catalysts: Trace amounts of catalysts (e.g., tertiary amines, organometallic compounds like dibutyltin dilaurate) can dramatically accelerate isocyanate reactions, including polymerization and trimerization[8].

Figure 2. Key factors affecting the stability of this compound.

Recommended Storage

To ensure stability, the compound must be stored under controlled conditions. Based on supplier data sheets, the recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture[][5].

Experimental Protocol: Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions over time, aligned with general principles from stability testing guidelines[12].

Objective: To assess the degradation of the compound under accelerated (e.g., 25°C/60% RH) and long-term (e.g., 5°C) storage conditions.

Materials:

-

This compound

-

Climate-controlled stability chambers

-

Inert gas (Nitrogen or Argon)

-

Appropriate vials with inert, moisture-proof caps

-

Analytical method for quantification (e.g., HPLC-UV after derivatization or NCO-group titration).

Procedure:

-

Sample Preparation: Aliquot the pure compound into multiple vials. For each storage condition and time point, prepare at least three replicate samples.

-

Initial Analysis (T=0): Immediately analyze several aliquots to establish the initial purity or concentration. This serves as the baseline (100%).

-

Storage:

-

Long-Term: Place one set of samples in a refrigerator set to 5°C ± 3°C.

-

Accelerated: Place another set in a stability chamber at 25°C ± 2°C with controlled relative humidity (e.g., 60% RH ± 5% RH). Note: For a moisture-sensitive compound, this condition primarily tests thermal stability in a sealed container. An open-dish test could be used to specifically assess hydrolytic stability.

-

-

Time-Point Testing: At predefined intervals (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), remove a set of replicate vials from each storage condition[12].

-

Sample Analysis: Allow samples to equilibrate to room temperature before opening. Immediately prepare and analyze the samples using the validated analytical method (e.g., derivatization followed by HPLC) to determine the remaining percentage of the active compound.

-

Data Evaluation:

-

Calculate the mean percentage of the initial compound remaining at each time point.

-

Plot the percentage remaining versus time for each condition.

-

Identify and, if possible, quantify any major degradation products.

-

Determine the shelf-life based on the time it takes for the concentration to fall below a set threshold (e.g., 90%).

-

Chemical Reactivity

The isocyanate group (-N=C=O) is an electrophilic functional group that reacts with a wide range of nucleophiles. This reactivity is the basis for its use in polymerization and bioconjugation.

Figure 3. General reaction pathways for the isocyanate group.

-

Reaction with Water: Leads to an amine and CO₂, followed by reaction with another isocyanate to form a urea linkage. This is a critical side reaction to avoid during synthesis and storage[8].

-

Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is the primary reaction in the formation of polyurethanes when reacted with polyols (e.g., glycerol)[2].

-

Reaction with Amines: Forms a urea linkage. This reaction is typically much faster than the reaction with alcohols[8].

Conclusion

This compound is a promising, bio-based diisocyanate with significant potential in the biomedical field. However, its utility is intrinsically linked to its high reactivity. Its solubility is limited to aprotic organic solvents, and it is highly unstable in the presence of moisture. Strict adherence to anhydrous conditions and refrigerated storage (2-8°C) under an inert atmosphere is essential to maintain its chemical integrity. The experimental protocols and chemical principles outlined in this guide provide a framework for researchers and developers to handle, formulate, and study this compound effectively and safely.

References

- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]

- 4. thomassci.com [thomassci.com]

- 5. L-Lysine diisocyanate ethyl ester | 45172-15-4 | J-922724 [biosynth.com]

- 6. L-Lysine Diisocyanate | 45172-15-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pcimag.com [pcimag.com]

- 9. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Purity Analysis of Lysine Diisocyanate Ethyl Ester (LDI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Lysine Diisocyanate Ethyl Ester (LDI), a critical component in the synthesis of biocompatible and biodegradable polyurethanes for biomedical applications. Ensuring the high purity of LDI is paramount to control the quality, safety, and performance of the final polymeric materials.

Introduction to Lysine Diisocyanate Ethyl Ester (LDI)

L-Lysine Diisocyanate Ethyl Ester (LDI) is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. Its use in the synthesis of polyurethanes offers the advantage of producing materials that degrade into non-toxic, biocompatible products, namely lysine and ethanol. Given its application in the medical field, a thorough analysis of its purity is crucial to identify and quantify any residual starting materials, by-products, or degradation products that could affect the final polymer's properties and biocompatibility.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive purity analysis of LDI. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative assay, Fourier Transform Infrared (FTIR) Spectroscopy for functional group analysis and reaction monitoring, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities.

Quantitative Purity Data

Commercial grades of LDI typically have a purity of 97% or higher.[1][2][3] A detailed impurity profile is essential for quality control.

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥ 96.0% | HPLC |

| Appearance | Yellow to brown viscous liquid | Visual Inspection |

| Identity | Conforms to structure | FTIR, NMR |

| Residual Solvents | To be determined based on synthesis | GC-MS |

| Related Substances | To be identified and quantified | HPLC, GC-MS |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the primary method for determining the purity of LDI.[4][5]

Methodology:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is often employed. For instance, a mobile phase of 10 mM potassium dihydrogen phosphate (pH adjusted to 7.5 with triethylamine) can be effective.[6]

-

Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.[6]

-

Detection Wavelength: UV detection at 214 nm is suitable for L-lysine derivatives.[6]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[6]

-

Sample Preparation: A known concentration of the LDI sample is prepared in the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.

-

Standard Preparation: A certified reference standard of LDI is prepared at a known concentration in the mobile phase.

-

Quantification: The purity is determined by comparing the peak area of the analyte in the sample to that of the standard, using the external standard method.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a rapid and effective technique for confirming the identity of LDI and for monitoring its synthesis. The key feature is the strong absorption band of the isocyanate group (-NCO).[7][8]

Methodology:

-

Instrument: FTIR Spectrometer.

-

Sample Preparation: A thin film of the viscous liquid LDI can be placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Interpretation of Key Peaks:

-

-N=C=O Stretch: A very strong and sharp absorption peak is observed around 2260 cm⁻¹, which is characteristic of the isocyanate functional group.[7] The presence of this peak and the disappearance of the N-H stretching vibrations from the starting material (L-lysine ethyl ester) confirm the successful synthesis of LDI.[7]

-

C=O Stretch (Ester): A strong absorption peak around 1723 cm⁻¹.[9]

-

C-H Stretch (Aliphatic): Absorption peaks in the range of 2850-2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical structure of LDI, confirming the arrangement of protons in the molecule.[8][10]

Methodology:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Sample Preparation: A small amount of LDI is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Interpretation of ¹H NMR Spectrum: The chemical shifts (δ) are consistent with the structure of LDI:[8]

-

δ ≈ 4.28 ppm (quartet, 2H, -O-CH₂-CH₃)

-

δ ≈ 4.04 ppm (triplet, 1H, -CH(NCO)-C(O)-)

-

δ ≈ 3.34 ppm (triplet, 2H, -CH₂-NCO)

-

δ ≈ 1.49–1.88 ppm (multiplet, 6H, internal -CH₂- groups)

-

δ ≈ 1.32 ppm (triplet, 3H, -O-CH₂-CH₃)

-

Visualization of Workflows and Pathways

Experimental Workflow for Purity Analysis

Caption: A flowchart illustrating the key stages of LDI purity analysis.

Synthesis and Potential Impurity Formation Pathway

Caption: Synthesis of LDI and potential pathways for impurity generation.

Conclusion

The purity of Lysine Diisocyanate Ethyl Ester is a critical quality attribute that directly impacts the characteristics of the resulting polyurethanes for biomedical applications. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for the comprehensive purity assessment of LDI. Adherence to these analytical protocols will ensure the quality and consistency of LDI for use in research and development.

References

- 1. thomassci.com [thomassci.com]

- 2. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. L-Lysine ethyl ester diisocyanate, 97% | CymitQuimica [cymitquimica.com]

- 4. H64384.14 [thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [academic.hep.com.cn]

Introduction to chiral diisocyanates in polymer chemistry

An In-depth Technical Guide to Chiral Diisocyanates in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the functionality of biological systems and the efficacy of pharmaceuticals. This principle extends into materials science, where the introduction of chirality into polymer backbones can lead to materials with unique chiroptical, recognition, and catalytic properties. Chiral diisocyanates are a crucial class of monomers for synthesizing chiral polymers, particularly polyurethanes and polyureas. These polymers find applications in a wide range of fields, including biomedical devices, chiral separations, and asymmetric catalysis. This guide provides a comprehensive overview of the synthesis of chiral diisocyanates, their polymerization, and the properties of the resulting polymers, with a focus on experimental details and quantitative data.

The versatility of polyurethanes stems from the reaction between a diisocyanate and a polyol.[1] By employing a chiral diisocyanate, the stereochemical information is directly incorporated into the polymer backbone, influencing its secondary structure and macroscopic properties. One of the most prominent examples is lysine diisocyanate (LDI), derived from the naturally occurring amino acid L-lysine.[2][3] Its biocompatibility and biodegradability make it an attractive building block for medical applications.[4][5] Another important class of chiral monomers used in conjunction with diisocyanates is axially chiral 1,1'-bi-2-naphthol (BINOL), which can be used to create helical polyurethanes.[6]

This technical guide will delve into the synthesis of key chiral diisocyanates, provide detailed polymerization protocols, present quantitative data on polymer properties, and illustrate the experimental workflows.

Core Concepts in Chiral Polymer Synthesis

The synthesis of chiral polymers from diisocyanates can be approached in several ways. The most direct method involves the use of a chiral diisocyanate monomer, which imparts its chirality to the resulting polymer chain. Alternatively, an achiral diisocyanate can be polymerized with a chiral diol or other co-monomer. The chirality of the resulting polymer is then derived from the chiral co-monomer.

A key characteristic of these chiral polymers is their ability to form ordered secondary structures, such as helices. This helical conformation is often responsible for the unique chiroptical properties of the material, such as high optical rotation and distinct circular dichroism (CD) spectra. The stability and handedness of these helices are influenced by the structure of the chiral monomer, the polymerization conditions, and the solvent.

Synthesis of Chiral Diisocyanates

The synthesis of chiral diisocyanates often starts from readily available chiral precursors, such as amino acids or chiral diols. A common method for converting a primary amine to an isocyanate is through phosgenation.

Synthesis of L-Lysine Ethyl Ester Diisocyanate (LDI)

L-lysine ethyl ester diisocyanate (LDI) is a widely used chiral diisocyanate due to its derivation from a natural amino acid, leading to biocompatible and biodegradable polyurethanes.[4]

Experimental Protocol

The synthesis of LDI from L-lysine ethyl ester dihydrochloride is a well-established procedure.[7]

Materials:

-

L-lysine ethyl ester dihydrochloride

-

Dichloromethane (CH2Cl2), freshly distilled

-

Pyridine

-

Phosgene solution in toluene (e.g., 1.93 M)

-

0.5 M Hydrochloric acid (HCl), cold

-

Anhydrous magnesium sulfate (MgSO4)

-

Dry ice

Procedure:

-